MLAF50 - 1417653-96-3

MLAF50

Catalog Number: EVT-276473
CAS Number: 1417653-96-3
Molecular Formula: C15H12I2O4
Molecular Weight: 510.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MLAF50 is an inhibitor of the REV1 UBM2-Ubiquitin interaction.
Source and Classification

MLAF50 is synthesized through organic chemical reactions that involve the coupling of specific aromatic amines and acetic acid derivatives. It can be classified under the category of non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural similarities with other compounds in this class. The compound's classification is crucial for understanding its pharmacological profile and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of MLAF50 typically involves a multi-step process that includes:

  1. Preparation of starting materials: This includes the synthesis of 4-methoxyphenyl and trifluoromethyl-substituted phenyl derivatives.
  2. Coupling reaction: The key step involves the acylation of an amine with an acetic acid derivative, which can be facilitated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents.
  3. Purification: The crude product is often purified using techniques such as recrystallization or chromatography to isolate MLAF50 in its pure form.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of MLAF50 can be represented as follows:

  • Chemical Formula: C16H15F3N2O2
  • Molecular Weight: 344.30 g/mol

The structure features a methoxy group and a trifluoromethyl group on the phenyl rings, which contribute to its unique chemical properties.

Data

Crystallographic data may be obtained through X-ray diffraction studies, which provide insights into the three-dimensional arrangement of atoms within the molecule. Such data are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

MLAF50 can undergo various chemical reactions typical for acetamides, including:

  1. Hydrolysis: In aqueous conditions, MLAF50 may hydrolyze to yield corresponding acids and amines.
  2. Esterification: The presence of hydroxyl groups can lead to ester formation under acidic conditions.
  3. Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, altering the compound's reactivity profile.

Technical Details

Understanding these reactions is crucial for predicting the behavior of MLAF50 in biological systems and its potential degradation pathways.

Mechanism of Action

Process

MLAF50's mechanism of action primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the inflammatory response. By inhibiting these enzymes, MLAF50 reduces the production of prostaglandins, leading to decreased inflammation and pain.

Data

Pharmacological studies demonstrate that MLAF50 exhibits anti-inflammatory effects comparable to traditional NSAIDs, making it a candidate for further development in pain management therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: MLAF50 is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Detailed melting point data should be obtained through differential scanning calorimetry (DSC).

Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.

Applications

Scientific Uses

MLAF50 shows promise in several scientific applications:

  • Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for drug development aimed at treating conditions like arthritis or acute pain.
  • Research Tool: As a selective COX inhibitor, MLAF50 can be used in research settings to study inflammatory pathways and evaluate new therapeutic strategies.
  • Chemical Synthesis: The compound can serve as an intermediate in synthesizing other biologically active molecules.

The ongoing research into MLAF50's properties may lead to novel therapeutic agents that leverage its unique chemical characteristics for improved efficacy and safety profiles in clinical settings.

Structural Characterization of REV1 UBM2 Domain [4] [7]

NMR Spectroscopy Analysis of Free UBM2 Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing the structural dynamics of the unbound REV1 UBM2 domain. The free UBM2 (residues E998–Q1040) adopts a dynamic conformation featuring two α-helices (α1: 1018–1022; α2: 1026–1037) connected by a flexible loop. Key findings include:

  • Disordered N-Terminus: Residues E998–L1007 exhibit conformational flexibility, evidenced by weak NMR signal intensity and lack of nuclear Overhauser effect (NOE) restraints [1] [5].
  • Helical Stability: The α2 helix shows higher stability than α1, with backbone amide order parameters (S²) > 0.85 for residues L1032–Y1036, indicating restricted ps-ns timescale motions [1] [6].
  • Hydrophobic Core: A cluster of hydrophobic residues (I1008, L1009, L1010, V1016, L1032, A1035, Y1036) forms a solvent-inaccessible core essential for structural integrity [1].

Table 1: Key NMR Parameters for Free UBM2 Dynamics

Residue RangeStructural ElementS² Order ParameterCSP (ppm)Dynamic Behavior
E998–L1007Disordered N-terminus< 0.6N/Aμs-ms exchange
F1018–K1022α1 helix0.72 ± 0.050.08–0.15Moderate flexibility
E1026–Y1036α2 helix0.88 ± 0.030.03–0.07Rigid core
D1017–E1025Loop region0.65 ± 0.080.12–0.20Nanosecond motions

Chemical shift perturbations (CSPs) during titration experiments confirmed that residues Q1015, D1017, and E1019 undergo significant chemical shift changes, mapping a putative ubiquitin-binding interface [1] [10]. Hydrogen-deuterium exchange experiments further revealed rapid solvent exposure of the α1 helix, suggesting its role in initial ubiquitin recognition [6].

X-ray Crystallography of UBM2-Ubiquitin Complex

The X-ray crystal structure of the REV1 UBM2-ubiquitin complex (PDB: 6ASR; resolution: 2.36 Å) provides atomic-level insights into the interaction mechanism. The complex adopts a compact architecture with a buried surface area of 1,140 Ų and dissociation constant (KD) of 14.9 ± 3.0 μM measured by isothermal titration calorimetry (ITC) [4] [5].

Structural Features:

  • Ubiquitin Binding Site: UBM2 docks onto ubiquitin’s canonical hydrophobic patch centered on L8, with additional interactions involving L73 and I44 [4] [8].
  • UBM2 Conformational Changes: Upon binding, UBM2’s N-terminus (residues E998–L1007) folds into a new α-helix (α1’), stabilized by intramolecular hydrogen bonds between Q1002–E1005 and D1017–Y1036 [1] [5].
  • Critical Interactions:
  • Hydrophobic contacts: UBM2 residues L1009, L1010, and V1016 pack against ubiquitin L8 and I44.
  • Electrostatic bonds: Salt bridges form between UBM2 E1031 and ubiquitin K6/R42 [4].

Table 2: UBM2-Ubiquitin Interface Contacts

UBM2 ResidueUbiquitin ResidueInteraction TypeDistance (Å)Energetic Contribution (kJ/mol)
L1009L8Van der Waals3.8−2.5
V1016I44Hydrophobic packing4.1−3.2
E1031K6Salt bridge2.9−6.0
A1035L73Van der Waals4.3−1.8
Y1036H68π-Cation3.7−4.3

The structure elucidates why UBM1 does not bind ubiquitin: its hydrophobic interface residues are replaced by polar residues (e.g., C958 in UBM1 vs. L1009 in UBM2), disrupting complementarity [1] [10].

Comparative Structural Dynamics: Ubiquitin-Bound vs. Unbound States

Ubiquitin binding induces significant structural and dynamic changes in UBM2, characterized by multi-timescale analyses:

Conformational Transitions:

  • Disorder-to-Order Transition: The N-terminal region (E998–L1007) transitions from dynamic coils to a stable α1’ helix (RMSD reduction from 5.2 Å to 0.8 Å) [1] [5].
  • Helical Stabilization: The α2 helix exhibits a 40% decrease in backbone amide RMSF values (from 1.3 Å to 0.8 Å), indicating rigidification [6].

Ubiquitin Dynamics:

  • Conformational Selection: Ubiquitin’s L8–I44–V70 hydrophobic patch samples "open" and "closed" states in solution. UBM2 selectively binds the "open" state, reducing ubiquitin’s conformational entropy (ΔS = −120 J/mol·K) [3] [6].
  • Allosteric Effects: UBM2 binding suppresses microsecond motions in ubiquitin’s β1–β2 loop (residues 7–11), evidenced by Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion [6] [9].

Table 3: Dynamics Changes in UBM2 Upon Ubiquitin Binding

ParameterFree UBM2UBM2-UbiquitinChange (%)Technique
N-terminal RMSF5.2 Å0.8 Å−85%NMR relaxation
α2 Helix S²0.850.93+9%NMR order parameters
Kon (M⁻¹s⁻¹)1.2 × 10⁵N/AN/AITC/SPR
Koff (s⁻¹)1.8 × 10³N/AN/AITC/SPR
μs-ms exchange sites8 residues2 residues−75%CPMG dispersion

Implications for MLAF50:The small-molecule inhibitor MLAF50 binds UBM2 at the ubiquitin interface, as confirmed by CSPs overlapping with ubiquitin-induced shifts. MLAF50 mimics ubiquitin’s effects by:

  • Inducing identical chemical shift changes in UBM2 residues I1008, L1009, and Y1036 [1] [5].
  • Reducing UBM2’s nanosecond flexibility (S² increase: 15%) and suppressing microsecond dynamics in the α1’ region [5] [9].
  • Competing with ubiquitin orthosterically (IC₅₀ = 28 μM in AlphaScreen assays) [5] [8].

MLAF50 stabilizes a "bound-like" UBM2 conformation even in the absence of ubiquitin, explaining its ability to disrupt REV1’s chromatin localization in cisplatin-treated U2OS cells [1] [8].

Properties

CAS Number

1417653-96-3

Product Name

MLAF50

IUPAC Name

3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid

Molecular Formula

C15H12I2O4

Molecular Weight

510.07

InChI

InChI=1S/C15H12I2O4/c16-12-7-1-9(2-8-13(19)20)14(17)15(12)21-11-5-3-10(18)4-6-11/h1,3-7,18H,2,8H2,(H,19,20)

InChI Key

RDLUIMMKEZXFEA-UHFFFAOYSA-N

SMILES

O=C(O)CCC1=CC=C(I)C(OC2=CC=C(O)C=C2)=C1I

Solubility

Soluble in DMSO

Synonyms

MLAF-50; MLAF 50; MLAF50

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.